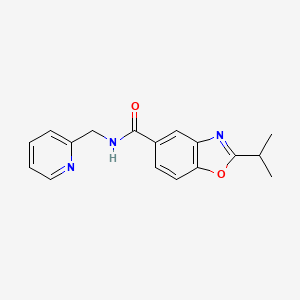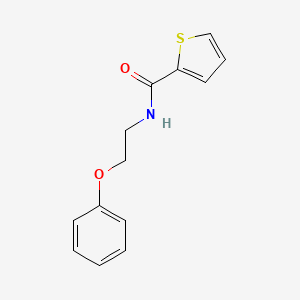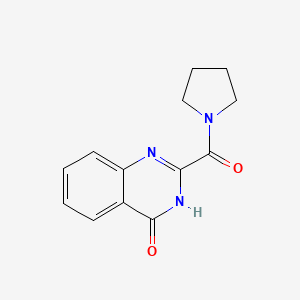
N'-(1H-indol-3-ylmethylene)-4-methoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indol-3-ylmethylene)-4-methoxybenzohydrazide, also known as IMBH, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. IMBH is a hydrazone derivative that exhibits a range of biological activities, including anticancer, antitumor, and antimicrobial properties. In
Wirkmechanismus
The mechanism of action of N'-(1H-indol-3-ylmethylene)-4-methoxybenzohydrazide is not fully understood. However, it is believed that the compound exerts its biological activities by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. N'-(1H-indol-3-ylmethylene)-4-methoxybenzohydrazide has also been reported to modulate several signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB, which are involved in cell survival, growth, and inflammation.
Biochemical and Physiological Effects
N'-(1H-indol-3-ylmethylene)-4-methoxybenzohydrazide has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce DNA damage, inhibit cell migration, and modulate the expression of several genes involved in cell cycle regulation and apoptosis. In vivo studies have also reported that N'-(1H-indol-3-ylmethylene)-4-methoxybenzohydrazide can suppress tumor growth and angiogenesis, indicating its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N'-(1H-indol-3-ylmethylene)-4-methoxybenzohydrazide is its ease of synthesis and purification, which makes it a cost-effective compound for lab experiments. Moreover, the compound exhibits a wide range of biological activities, making it suitable for testing in various assays. However, one of the limitations of N'-(1H-indol-3-ylmethylene)-4-methoxybenzohydrazide is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for N'-(1H-indol-3-ylmethylene)-4-methoxybenzohydrazide research. One potential direction is to investigate its mechanism of action in more detail, particularly its interactions with specific signaling pathways and cellular targets. Another direction is to explore its potential as a combination therapy with other anticancer agents to enhance its efficacy and reduce toxicity. Moreover, further studies are needed to evaluate its pharmacokinetic and pharmacodynamic properties in vivo, as well as its safety profile and potential side effects.
Conclusion
In conclusion, N-(1H-indol-3-ylmethylene)-4-methoxybenzohydrazide is a synthetic compound that exhibits a range of biological activities, including anticancer, antitumor, and antimicrobial properties. The compound is synthesized through a condensation reaction and has been extensively studied for its potential applications in drug discovery and development. N'-(1H-indol-3-ylmethylene)-4-methoxybenzohydrazide exerts its biological activities by inducing apoptosis, inhibiting cell proliferation, and modulating signaling pathways. The compound exhibits several advantages and limitations for lab experiments, and there are several future directions for its research.
Synthesemethoden
The synthesis of N'-(1H-indol-3-ylmethylene)-4-methoxybenzohydrazide involves the reaction of 4-methoxybenzohydrazide with indole-3-carboxaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, where the carbonyl group of the benzohydrazide reacts with the aldehyde group of the indole to form the hydrazone derivative. The resulting compound is then purified through recrystallization to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
N'-(1H-indol-3-ylmethylene)-4-methoxybenzohydrazide has been extensively studied for its potential applications in drug discovery and development. Several studies have reported its anticancer and antitumor activities against various cancer cell lines, including breast cancer, lung cancer, and leukemia. N'-(1H-indol-3-ylmethylene)-4-methoxybenzohydrazide has also shown promising antimicrobial activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-14-8-6-12(7-9-14)17(21)20-19-11-13-10-18-16-5-3-2-4-15(13)16/h2-11,18H,1H3,(H,20,21)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUGFTJRCAGHJN-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203104 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[2-(4-methylpentyl)-4-morpholinyl]-4-oxobutanoate](/img/structure/B6113624.png)


![6-(2-hydroxyethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B6113655.png)
![2,6-bis(2-hydroxy-5-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6113657.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6113664.png)
![(3-chlorophenyl)[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]amine](/img/structure/B6113669.png)
![7-(2-phenoxybutanoyl)-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6113682.png)
![ethyl 3-amino-2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}but-2-enoate](/img/structure/B6113687.png)
![ethyl 4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B6113689.png)


![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B6113700.png)
![N-(2-{[2-(methylthio)-3-pyridinyl]carbonyl}-1,2,3,4-tetrahydro-7-isoquinolinyl)tetrahydro-2-furancarboxamide](/img/structure/B6113713.png)